molecular formula C16H20N2O2S B2515526 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide CAS No. 946326-67-6

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide

Cat. No. B2515526
CAS RN: 946326-67-6
M. Wt: 304.41
InChI Key: VUXMHKWBLSXGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide, commonly known as DMTA, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that belongs to the class of amides, and its chemical structure consists of a phenoxyacetic acid moiety attached to a dimethylaminoethyl group through a thiophene ring. DMTA is a potent compound that has been extensively studied for its potential applications in various fields.

Scientific Research Applications

Anthelminthic Potential

N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride, a compound closely related to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide, has been identified as a new aminophenylamidine with a notable spectrum of anthelminthic activity. This compound has shown effectiveness against various parasitic worms, including nematodes, filariae, and cestodes in rodents, and has demonstrated high efficacy in dogs against hookworms and large roundworms. Its tolerability and lack of teratogenic effects in animals highlight its potential for veterinary and possibly human anthelminthic applications (Wollweber et al., 1979).

Pharmacological Applications

New derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl) ethyl)-2-phenoxyacetamide have been synthesized and assessed for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These compounds, including this compound, have been developed through multi-step reactions starting from the Leuckart reaction. Their structural assignments were confirmed through various spectroscopic analyses, and they have shown comparable activities with standard drugs in the series, pointing towards their potential use in medical treatments for inflammation, pain, fever, and possibly cancer (Rani et al., 2016).

Anticancer and Anti-Inflammatory Activities

Another study focused on the development of new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents using the Leuckart synthetic pathway. The synthesized 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which share structural similarities with this compound, were assessed for their anticancer activity against breast cancer and neuroblastoma cell lines, as well as for anti-inflammatory and analgesic activities. The study found that compounds with halogens on the aromatic ring showed promising anticancer and anti-inflammatory activities, suggesting potential therapeutic applications (Rani et al., 2014).

properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-18(2)15(13-8-9-21-12-13)10-17-16(19)11-20-14-6-4-3-5-7-14/h3-9,12,15H,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXMHKWBLSXGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)COC1=CC=CC=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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